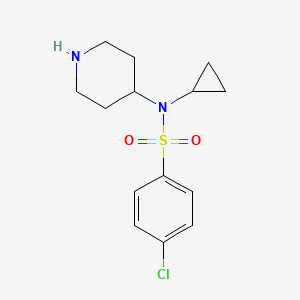

4-chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O2S/c15-11-1-5-14(6-2-11)20(18,19)17(12-3-4-12)13-7-9-16-10-8-13/h1-2,5-6,12-13,16H,3-4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHDHADTKGTAEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(C2CCNCC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387350-81-4 | |

| Record name | 4-Chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide

Abstract

This guide provides a comprehensive, technically detailed pathway for the synthesis of this compound, a molecule of interest in medicinal chemistry and drug development, potentially as an inhibitor of JAK kinases or 11-β-hydroxysteroid dehydrogenase type 1.[1] The synthetic strategy is dissected into a convergent, two-branch approach, detailing the preparation of two key intermediates: N-cyclopropylpiperidin-4-amine and 4-chlorobenzenesulfonyl chloride . The guide culminates in the final coupling step to yield the target molecule. Each stage is presented with step-by-step protocols, mechanistic insights, and critical process considerations, designed for researchers and drug development professionals.

Retrosynthetic Analysis and Strategy

The synthesis of the target molecule, this compound, is most efficiently approached via a convergent synthesis. This strategy involves the independent synthesis of two key fragments, which are then combined in a final step. This approach maximizes efficiency and allows for easier purification of intermediates.

The primary disconnection is made at the sulfonamide bond, yielding two critical precursors:

-

Intermediate A: N-cyclopropylpiperidin-4-amine

-

Intermediate B: 4-chlorobenzenesulfonyl chloride

The overall synthetic logic is to first construct the complex amine (Intermediate A) and then couple it with the commercially available or readily synthesized sulfonyl chloride (Intermediate B).

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Intermediate A: N-Cyclopropylpiperidin-4-amine

The synthesis of N-cyclopropylpiperidin-4-amine is a critical step, establishing the core piperidine and cyclopropyl moieties. The most direct and widely adopted method is the reductive amination of 4-piperidone with cyclopropylamine.[2] This reaction proceeds via the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine.

Caption: Workflow for the synthesis of Intermediate A.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Properties |

| 4-Piperidone monohydrate hydrochloride | C₅H₉NO·H₂O·HCl | 153.61 | 40064-34-4 | Solid, water-soluble |

| Cyclopropylamine | C₃H₇N | 57.09 | 765-30-0 | Liquid, volatile, flammable |

| Sodium triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 56553-60-7 | Solid, moisture-sensitive, mild reducing agent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Solvent, volatile |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Solid, weak base |

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in dichloromethane (DCM, ~0.2 M), add triethylamine (1.1 eq) to liberate the free base. Stir for 15 minutes at room temperature.

-

Amine Addition: Add cyclopropylamine (1.2 eq) to the mixture and stir for 1 hour at room temperature to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude N-cyclopropylpiperidin-4-amine by vacuum distillation or silica gel column chromatography to obtain the pure product.

Trustworthiness Note: The use of STAB is a self-validating choice. It is a mild and selective reducing agent that does not readily reduce aldehydes or ketones in the absence of imine formation, thus minimizing side reactions and simplifying purification.

Synthesis of Intermediate B: 4-Chlorobenzenesulfonyl Chloride

4-Chlorobenzenesulfonyl chloride is a widely available commercial reagent. However, for completeness, its synthesis is outlined here. The standard industrial preparation involves the chlorosulfonation of chlorobenzene using chlorosulfonic acid.[3][4]

Reaction Scheme

The reaction involves the electrophilic aromatic substitution of chlorobenzene with chlorosulfonic acid.

Caption: Synthesis of 4-chlorobenzenesulfonyl chloride.

Detailed Experimental Protocol

Safety Precaution: This reaction is hazardous and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Chlorosulfonic acid is extremely corrosive and reacts violently with water.

-

Reaction Setup: In a flask equipped with a dropping funnel and a gas outlet to a scrubber, place chlorosulfonic acid (2.0 eq).

-

Reactant Addition: Cool the acid to 0 °C and add chlorobenzene (1.0 eq) dropwise via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 60-70 °C for 1-2 hours until the evolution of HCl gas ceases.[3]

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

-

Isolation: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from a suitable solvent like hexane can be performed for further purification.

Final Assembly: Synthesis of this compound

The final step is the nucleophilic substitution reaction between the synthesized N-cyclopropylpiperidin-4-amine (Intermediate A) and 4-chlorobenzenesulfonyl chloride (Intermediate B). This reaction forms the stable sulfonamide linkage.

Sources

physicochemical properties of 4-chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide

An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery, the adage "structure dictates function" has evolved. We now understand that a molecule's journey from a laboratory curiosity to a clinical candidate is profoundly governed by its fundamental physicochemical properties. These characteristics—solubility, lipophilicity, and ionization state—are not mere data points; they are the very language a compound speaks within a biological system. They dictate its absorption, how it navigates the body's aqueous and lipid environments, its interaction with metabolic machinery, and ultimately, its access to the therapeutic target.

This guide provides a comprehensive analysis of this compound, a molecule of interest with structural motifs common in contemporary medicinal chemistry. While specific experimental data for this exact compound is not extensively published, we can, with a high degree of scientific confidence, infer its profile through a detailed examination of its constituent parts and data from its closest non-chlorinated analog. This document is designed for the discerning researcher, offering not just data, but the strategic thinking behind its acquisition and interpretation. We will delve into the causality of experimental choices and the logical framework that connects these foundational properties to a compound's potential pharmacokinetic behavior.

Molecular Identity and Structural Features

A thorough understanding of a compound's physicochemical nature begins with a precise definition of its molecular structure.

Systematic Name: this compound CAS Number: 387350-81-4[1][2] Molecular Formula: C₁₄H₁₉ClN₂O₂S[2] Molecular Weight: 314.83 g/mol [2]

The molecule is an N-aryl sulfonamide derivative, characterized by several key structural features that are pivotal to its chemical behavior:

-

Aromatic System: A 4-chlorinated benzene ring, which contributes to the molecule's rigidity and lipophilicity. The electron-withdrawing nature of the chlorine atom can also influence the acidity of the sulfonamide proton.

-

Sulfonamide Linker: A central sulfonamide group (-SO₂N-), a common pharmacophore that is a weak acid and a hydrogen bond acceptor.[3]

-

Piperidine Ring: A saturated heterocyclic amine that is basic and can be protonated at physiological pH. This feature significantly impacts solubility and potential interactions with biological targets.

-

Cyclopropyl Group: A small, rigid cycloalkane attached to the sulfonamide nitrogen, which adds to the lipophilic character of the molecule.

These components collectively create an amphiphilic molecule with distinct acidic and basic centers, the interplay of which defines its physicochemical profile.

Core Physicochemical Properties: A Quantitative Overview

| Property | Value (or Estimated Range) | Significance in Drug Discovery |

| Melting Point | 90-92 °C (decomposes) (for analog)[4] | Indicates crystal lattice stability; affects solubility and formulation. |

| Aqueous Solubility | Low (predicted) | Crucial for absorption and bioavailability; poor solubility is a major hurdle in development.[5] |

| pKa (Basic) | ~9.2 (for piperidine N of analog)[5] | Determines the ionization state and solubility at different physiological pH values. |

| pKa (Acidic) | Weakly acidic (sulfonamide N) | Influences solubility and potential for hydrogen bonding. |

| LogP | ~1.8 (for analog)[5] | A measure of lipophilicity; impacts membrane permeability, protein binding, and metabolism. |

| LogD at pH 7.4 | <1.8 (predicted) | The effective lipophilicity at physiological pH, accounting for ionization. |

Melting Point and Solid-State Properties

The melting point of a compound provides insight into the stability of its crystal lattice. The reported melting point of the non-chlorinated analog is 90-92 °C, with decomposition.[4] A higher melting point generally correlates with lower solubility, as more energy is required to break the crystal lattice. For drug development, a stable, crystalline solid is often preferred for formulation and manufacturing.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[6] Sulfonamide derivatives, as a class, often exhibit limited aqueous solubility.[5] The presence of the hydrophobic chlorobenzene, piperidine, and cyclopropyl groups in this compound suggests that its intrinsic solubility will be low. However, its ionizable nature means that solubility will be pH-dependent. In acidic environments, protonation of the basic piperidine nitrogen will significantly enhance solubility.

Ionization Constants (pKa)

The molecule possesses two primary ionizable centers:

-

The Piperidine Nitrogen (Basic): The piperidine ring is a secondary amine with an estimated pKa of approximately 9.2, based on its analog.[5] This means that at physiological pH (around 7.4), a significant portion of the molecules will exist in their protonated, cationic form, which will enhance their aqueous solubility.

-

The Sulfonamide Nitrogen (Acidic): The sulfonamide proton is weakly acidic. The acidity of N-aryl sulfonamides is influenced by the substituents on the aromatic ring.[7] The electron-withdrawing 4-chloro group is expected to slightly increase the acidity of the sulfonamide proton compared to its non-chlorinated counterpart. However, it will remain a very weak acid, and this group will be predominantly in its neutral form at physiological pH.

Lipophilicity (LogP and LogD)

Lipophilicity is a key factor influencing a drug's ability to cross biological membranes, but excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[8]

-

LogP (Partition Coefficient): This measures the lipophilicity of the neutral form of the molecule. The estimated LogP for the non-chlorinated analog is 1.8.[5] The addition of a chlorine atom to the benzene ring will increase the LogP, likely pushing it into the 2.3-2.8 range.

-

LogD (Distribution Coefficient): This is the effective lipophilicity at a specific pH, accounting for all ionic species. Since the molecule will be partially protonated at pH 7.4, its LogD at this pH will be lower than its LogP. This modulation of lipophilicity through ionization is a critical aspect of its behavior in the body.[9]

Experimental Methodologies: A Practical Guide

As a Senior Application Scientist, my focus is on robust, reproducible methods that provide clear, actionable data. The following protocols are standard, self-validating systems for determining the core physicochemical properties.

Determination of Melting Point

-

Principle: The melting point is determined by heating a small sample of the solid compound and observing the temperature range over which it transitions to a liquid.

-

Protocol:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute).

-

The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.

-

-

Causality: A sharp melting range (e.g., < 2 °C) is indicative of a pure compound. The presence of impurities typically broadens and depresses the melting range.

Aqueous Solubility (Shake-Flask Method)

-

Principle: An excess of the solid compound is equilibrated with an aqueous buffer at a specific pH and temperature. The concentration of the dissolved compound in the supernatant is then measured.

-

Protocol:

-

An excess amount of the solid compound is added to a vial containing a buffer of known pH (e.g., pH 7.4 phosphate-buffered saline).

-

The vial is sealed and agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The suspension is filtered or centrifuged to remove undissolved solid.

-

The concentration of the compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

-

-

Causality: This method determines the thermodynamic equilibrium solubility, which is the most relevant measure for predicting oral absorption.

Potentiometric pKa Determination

-

Principle: The compound is dissolved in a solvent system (often with a co-solvent like methanol or DMSO to ensure solubility) and is titrated with a strong acid or base. The pKa is determined from the pH profile of the titration curve.

-

Protocol:

-

A known amount of the compound is dissolved in a solution of water and a co-solvent.

-

The solution is placed in a thermostatted vessel with a calibrated pH electrode.

-

The solution is titrated with a standardized solution of HCl to determine the basic pKa, and with KOH to determine the acidic pKa.

-

The pH is recorded after each addition of titrant.

-

The pKa is calculated as the pH at which the compound is 50% ionized, determined from the inflection point of the titration curve.

-

-

Causality: This method directly measures the ionization behavior of the compound, which is essential for predicting its solubility and lipophilicity at different pH values.

LogP/LogD Determination (Shake-Flask Method)

-

Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water (or a buffer for LogD). The ratio of the compound's concentration in each phase at equilibrium is then determined.

-

Protocol:

-

A known amount of the compound is dissolved in the aqueous phase (for LogP, pure water; for LogD, a buffer of specific pH, e.g., 7.4).

-

An equal volume of n-octanol (pre-saturated with the aqueous phase) is added.

-

The mixture is vigorously shaken to facilitate partitioning, then allowed to stand until the two phases completely separate.

-

The concentration of the compound in both the aqueous and octanol phases is measured (often by HPLC-UV).

-

LogP (or LogD) is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

-

Causality: This method provides a direct measure of a compound's lipophilicity, which is a key predictor of its ability to cross biological membranes.

Synthesis and Characterization

A plausible synthetic route to this compound can be devised based on established methods for the synthesis of N-aryl sulfonamides and piperidine derivatives.[10][11]

The synthesis would likely involve the reaction of 4-chlorobenzenesulfonyl chloride with N-cyclopropylpiperidin-4-amine. This key intermediate can be prepared via reductive amination of N-Boc-4-piperidone with cyclopropylamine, followed by deprotection of the Boc group.

Characterization: The identity and purity of the final compound would be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry: To confirm the molecular weight.

-

HPLC: To determine purity.

Implications for Drug Development: An ADME Perspective

The allow us to build a preliminary ADME (Absorption, Distribution, Metabolism, Excretion) profile.

-

Absorption: With a basic center (pKa ~9.2), the compound should have good solubility in the acidic environment of the stomach. Its moderate lipophilicity (LogP likely in the 2-3 range) suggests that it has the potential for good passive diffusion across the intestinal membrane.[12]

-

Distribution: The moderate lipophilicity and ability to exist in both charged and neutral forms suggest it will distribute into tissues. Plasma protein binding is also likely, a common feature of sulfonamides.

-

Metabolism: The piperidine and cyclopropyl groups could be sites of oxidative metabolism by cytochrome P450 enzymes. The chlorophenyl ring is relatively stable but could undergo hydroxylation.

-

Excretion: The compound and its metabolites would likely be excreted renally.

The balance of properties is key. The piperidine group aids solubility, while the chlorinated aromatic and cyclopropyl groups provide the lipophilicity needed for membrane permeation. This balance is a central theme in medicinal chemistry.[8][13]

Conclusion

This compound presents a fascinating case study in the interplay of physicochemical properties. It is an amphiphilic molecule with a moderately lipophilic character, balanced by a basic center that confers pH-dependent solubility. While a full experimental characterization is warranted, this in-depth analysis, based on its structural components and data from a close analog, provides a robust framework for understanding its likely behavior in a biological context. For the drug development professional, this molecule embodies the careful balancing act required to optimize a compound for both potent activity and a favorable pharmacokinetic profile. The principles and methodologies outlined in this guide serve as a blueprint for the critical evaluation of any new chemical entity.

References

- Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015). Journal of Pharmaceutical Sciences and Research, 7(2), 89-93.

- Mavromoustakos, T., & Durdagi, S. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current Topics in Medicinal Chemistry, 11(7), 795-812.

- Fiveable. (n.d.). Physicochemical properties. In Medicinal Chemistry Class Notes.

- CDD Vault. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- LookChem. (2023, December 13). What are the physicochemical properties of drug?

- Soriano-Correa, C., et al. (2003). Physicochemical and Structural Properties of Bacteriostatic Sulfonamides: Theoretical Study. International Journal of Quantum Chemistry, 94(3), 165-172.

- BenchChem. (2025). A Deep Dive into the Molecular Architecture of N-Aryl Sulfonamides: A Theoretical Perspective.

- Smolecule. (2023, August 15). Buy N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide | 387350-82-5.

- ChemicalBook. (2023, April 23). This compound | 387350-81-4.

- Appchem. (n.d.). This compound | 387350-81-4 | C14H19ClN2O2S.

- PubChem. (n.d.). 4-Chloro-N-(1-phenethylpiperidin-2-ylidene)benzenesulfonamide.

- Rasayan Journal of Chemistry. (2019). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). RSC Advances, 11(45), 28242-28254.

- ResearchGate. (n.d.). Basic physicochemical properties of sulfonamides.

- Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. (2020). RSC Advances, 10(61), 37175-37190.

- Sławiński, J., et al. (2013). Synthesis and Antibacterial Activity of Novel 4-chloro-2-mercaptobenzenesulfonamide Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 41-51.

- PubChem. (n.d.). 4-chloro-N-methylpiperidine.

- PubChem. (n.d.). N-cyclopropyl-N-[1-(5-fluoro-2-methylsulfonylbenzoyl)piperidin-4-yl]-3-(trifluoromethyl)benzenesulfonamide.

- Synblock. (n.d.). CAS 387350-82-5 | N-Cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide.

- ChemicalBook. (2025, September 25). 4-Chloro-N-methylpiperidine | 5570-77-4.

- ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD.

- Oakwood Chemical. (n.d.). N-Cyclopropyl-N-piperidin-4-ylbenzenesulfonamide.

- PubChem. (n.d.). 4-N-cyclopentyl-1-N-(piperidin-4-ylmethyl)benzene-1,4-disulfonamide.

- LabSolu. (n.d.). N-Cyclopropyl-n-piperidin-4-ylbenzenesulfonamide.

- PubChem. (n.d.). 4-Chloropiperidine.

Sources

- 1. This compound | 387350-81-4 [chemicalbook.com]

- 2. appchemical.com [appchemical.com]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Cyclopropyl-N-piperidin-4-ylbenzenesulfonamide [oakwoodchemical.com]

- 5. Buy N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide | 387350-82-5 [smolecule.com]

- 6. What are the physicochemical properties of drug? [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. tandfonline.com [tandfonline.com]

- 12. fiveable.me [fiveable.me]

- 13. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of a Potent GPR139 Agonist

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of the mechanism of action of potent and selective agonists targeting the G protein-coupled receptor 139 (GPR139), with a focus on the well-characterized tool compound JNJ-63533054. GPR139 is an orphan receptor predominantly expressed in the central nervous system, and its activation presents a novel therapeutic avenue for neurological and psychiatric disorders. This document will elucidate the molecular signaling cascade initiated by GPR139 agonism, detail experimental protocols for its characterization, and provide insights into its potential physiological roles.

Introduction to GPR139 and its Agonists

GPR139 is an orphan G protein-coupled receptor (GPCR) that is highly conserved across species and is primarily expressed in the brain, with notable enrichment in the habenula and septum.[1] Its endogenous ligands are believed to be the essential amino acids L-tryptophan and L-phenylalanine, suggesting a role for GPR139 as a sensor of metabolic cues in the brain.[1] The discovery of potent and selective small-molecule agonists, such as JNJ-63533054, has been instrumental in deconvoluting the physiological function of this receptor.[1][2] JNJ-63533054 is a potent and selective GPR139 agonist with an EC50 of 16 nM.[2] It is cell-penetrant, orally bioavailable, and selective for GPR139 over a wide panel of other GPCRs, ion channels, and transporters.[2][3]

While the user's original query specified "4-chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide," the publicly available scientific literature provides limited and varied information on its specific mechanism of action, with some sources suggesting potential roles as an inhibitor of 11-β-hydroxysteroid dehydrogenase type 1 or as a JAK kinase inhibitor.[4] Another related compound has been mentioned as a potential L-type calcium channel blocker.[5] However, for the purpose of a detailed and cohesive technical guide on a singular, well-defined mechanism of action, this document will focus on the extensively studied GPR139 agonist, JNJ-63533054, which has a robust and well-documented signaling pathway.

The Core Mechanism: GPR139-Mediated Gq/11 Signaling

The primary signaling pathway activated by GPR139 agonists is the Gq/11 pathway.[6][7] This is a canonical GPCR signaling cascade that leads to the mobilization of intracellular calcium and the activation of downstream effector proteins.

G Protein Coupling and PLC Activation

Upon agonist binding, GPR139 undergoes a conformational change that facilitates its interaction with and activation of the heterotrimeric G protein Gq/11. This leads to the exchange of GDP for GTP on the Gαq/11 subunit, causing its dissociation from the Gβγ dimer. The activated Gαq/11-GTP then binds to and activates phospholipase C (PLC).

Second Messenger Generation and Calcium Mobilization

Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. This binding triggers the release of stored calcium from the endoplasmic reticulum into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.[6][7]

Caption: GPR139 signaling cascade initiated by agonist binding.

Dynamic Modulation of cAMP Levels

Interestingly, stimulation of GPR139 has also been shown to dynamically increase cyclic AMP (cAMP) levels.[6] This effect is dependent on the Gq/11 pathway, as blockade of Gαq/11 prevents the GPR139-mediated increase in cAMP. This suggests that the rise in intracellular calcium downstream of Gq/11 activation leads to the stimulation of calcium-sensitive adenylyl cyclase isoforms.[6]

Functional Consequences of GPR139 Activation

The activation of GPR139 and its downstream signaling has been shown to have significant functional effects, particularly in the context of neuronal activity.

Opposition to Opioid Receptor Signaling

A key finding is that GPR139-initiated Gq/11 signaling can counteract the effects of mu-opioid receptor (MOR) activation.[6] For example, pretreatment with JNJ-63533054 can block the inhibitory effects of the MOR agonist DAMGO on neuronal firing in the medial habenula. This effect is reversed by a Gαq/11 inhibitor, confirming the involvement of the GPR139-Gq/11 pathway.[6]

Lack of Direct GIRK Channel Activation

Despite its ability to couple to G proteins, GPR139 activation does not lead to the activation of G protein-gated inwardly rectifying potassium (GIRK) channels.[6] This is in contrast to other G protein-coupled receptors, such as the MOR, which hyperpolarize neurons through GIRK channel activation.

Experimental Protocols for Characterizing GPR139 Agonism

The following protocols provide a framework for validating the mechanism of action of GPR139 agonists.

Calcium Mobilization Assay

This assay directly measures the increase in intracellular calcium following GPR139 activation.

Methodology:

-

Cell Culture: Plate HEK293 cells stably expressing GPR139 in a 96-well black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Addition: Prepare a serial dilution of the GPR139 agonist (e.g., JNJ-63533054).

-

Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then add the compound and immediately begin kinetic reading of fluorescence intensity over time.

-

Data Analysis: Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC50.

Sources

- 1. GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JNJ 63533054 | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]

- 3. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 387350-81-4 [chemicalbook.com]

- 5. Buy N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide | 387350-82-5 [smolecule.com]

- 6. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: A Framework for Determining the Organic Solvent Solubility of 4-chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide

Abstract

Introduction and Structural Analysis

4-chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide is a sulfonamide derivative with a molecular formula of C₁₄H₁₉ClN₂O₂S and a molecular weight of approximately 314.83 g/mol .[3] A molecule's solubility is governed by the principle "like dissolves like," which states that substances with similar intermolecular forces and polarity are more likely to be miscible.[5][6][7] An analysis of the compound's structure is the first step in predicting its behavior in various solvents.

-

Lipophilic Moieties: The chlorobenzene ring and the cyclopropyl group are non-polar and hydrophobic. These structural features will dominate interactions in non-polar environments, promoting solubility in solvents like dichloromethane and ethyl acetate.

-

Hydrophilic Moieties: The sulfonamide group (-SO₂N<) and the tertiary amine within the piperidine ring introduce polarity. The sulfonamide's oxygen and nitrogen atoms can act as hydrogen bond acceptors, while the N-H on a protonated piperidine ring could act as a donor. These groups will favor interactions with polar solvents such as methanol and acetonitrile.[7][8]

This combination of features imparts an amphiphilic character to the molecule, suggesting its solubility will be highly dependent on the specific solvent environment. A structurally related, non-chlorinated analog has been described as having such amphiphilic properties and, consequently, limited aqueous solubility.[9] The general solubility behavior of sulfonamides can be complex, often showing unique profiles in different solvent systems.[10][11][12]

Theoretical Cornerstone: Kinetic vs. Thermodynamic Solubility

In pharmaceutical research, solubility is not a single value but is typically defined in two distinct contexts: kinetic and thermodynamic.[13][14] Understanding the difference is crucial for the correct application of solubility data.

-

Kinetic Solubility: This is the concentration of a compound that appears to be in solution immediately after being introduced from a high-concentration stock (typically DMSO) into a solvent system. It represents a supersaturated state, and precipitation may occur over time.[13] This measurement is rapid, amenable to high-throughput screening, and highly relevant for early drug discovery, where it helps identify potential liabilities for in vitro biological assays.[14][15]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and undissolved (solid) states.[16] This measurement requires longer incubation times but is the definitive value needed for late-stage development, including formulation, process chemistry, and regulatory submissions under guidelines like those from the ICH.[17][18][19]

Experimental Design: Solvent Selection and Protocols

A well-chosen panel of organic solvents, spanning a range of polarities and chemical properties, is essential for building a comprehensive solubility profile. The following solvents are recommended for their relevance in synthetic chemistry, purification, and formulation.

| Solvent | Class | Polarity Index | Rationale in Pharmaceutical Process |

| Methanol (MeOH) | Polar Protic | 5.1 | Common solvent for reactions, crystallization, and HPLC mobile phase. |

| Acetonitrile (ACN) | Polar Aprotic | 5.8 | Widely used in HPLC/LC-MS analysis and as a reaction solvent. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Universal solvent for compound storage and high-throughput screening. |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Common solvent for organic synthesis. |

| Dichloromethane (DCM) | Non-polar | 3.1 | Used for extractions and chromatography due to its low polarity. |

| Ethyl Acetate (EtOAc) | Semi-polar | 4.4 | Common solvent for extraction, purification, and chromatography. |

| Cyclohexane | Non-polar | 0.2 | Represents a purely non-polar, aliphatic solvent environment.[20] |

Protocol 1: High-Throughput Kinetic Solubility Determination (Turbidimetric Method)

This protocol is designed for rapid screening and relies on detecting the formation of precipitate when a DMSO stock solution is diluted into the target organic solvent.[2][15]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: In a clear 96-well microplate, add the appropriate volume of each target organic solvent to individual wells.

-

Compound Addition: Using a liquid handler or multichannel pipette, perform a serial dilution by adding a small, precise volume of the DMSO stock solution into the wells containing the organic solvents. This creates a concentration gradient.

-

Incubation and Mixing: Shake the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for mixing.

-

Turbidity Measurement: Measure the turbidity (light scattering) of each well using a plate-based nephelometer or a spectrophotometer at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the turbidity reading is not significantly different from the solvent-only control.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the true equilibrium solubility and is considered the gold standard.[19][21] It requires more time and material but provides highly accurate data for formulation and development.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial (e.g., add 2-5 mg to 1 mL of the target organic solvent). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully collect the supernatant using a syringe and pass it through a chemically inert filter (e.g., 0.22 µm PTFE) to remove all solid particles.

-

Quantification:

-

Prepare a calibration curve using standard solutions of the compound of known concentrations in the respective solvent.

-

Dilute the filtered supernatant into the appropriate concentration range for the analytical method.

-

Analyze the diluted samples and standards using a validated HPLC-UV or LC-MS method to determine the precise concentration of the dissolved compound.

-

-

Data Analysis: The measured concentration from the saturated supernatant corresponds to the thermodynamic solubility of the compound in that solvent at that temperature.

Illustrative Data Presentation and Interpretation

The data generated from these protocols should be compiled into a clear, comparative format. The following table presents a hypothetical but chemically reasonable solubility profile for this compound, which can be used as a template for reporting experimental results.

Table 1: Illustrative Solubility Profile of this compound at 25°C

| Solvent | Polarity Index | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (mg/mL) | Solubility Class |

| Cyclohexane | 0.2 | < 10 | < 0.01 | Sparingly Soluble |

| Dichloromethane (DCM) | 3.1 | > 200 | > 50 | Freely Soluble |

| Ethyl Acetate (EtOAc) | 4.4 | > 200 | ~25 | Soluble |

| Tetrahydrofuran (THF) | 4.0 | > 200 | > 50 | Freely Soluble |

| Methanol (MeOH) | 5.1 | ~150 | ~5 | Sparingly Soluble |

| Acetonitrile (ACN) | 5.8 | ~180 | ~15 | Soluble |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 200 | > 100 | Very Soluble |

Interpretation of Illustrative Data:

-

High solubility in DCM, THF, and EtOAc would confirm the significant influence of the lipophilic chlorobenzene and cyclopropyl moieties.

-

Moderate solubility in ACN and lower solubility in MeOH suggests that while the polar groups contribute, they do not dominate the molecule's overall character. The ability of methanol to form strong self-associated hydrogen bond networks may hinder its ability to solvate the large, non-polar parts of the molecule.

-

Very poor solubility in cyclohexane is expected, as the solvent lacks any polar functionality to interact with the sulfonamide or piperidine groups.

-

Excellent solubility in DMSO is typical for many drug-like molecules, as DMSO is a powerful, polar aprotic solvent capable of disrupting crystal lattice forces and solvating both polar and non-polar regions.

Conclusion

A thorough understanding of the solubility of this compound in a range of organic solvents is a prerequisite for its advancement as a potential drug candidate. By implementing the systematic approach outlined in this guide—combining structural analysis with robust experimental protocols for both kinetic and thermodynamic solubility—researchers can build the comprehensive dataset needed for successful lead optimization, process development, and formulation. This foundational knowledge is indispensable for mitigating risks and ensuring the efficient progression of this compound through the drug development pipeline.

References

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

Meyers, J., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

Sadeghian, S., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. Retrieved from [Link]

-

Attia, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Retrieved from [Link]

-

Chemistry For Everyone. (2024). How To Predict Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Solubility Expressions and Mechanisms of Solute Solvent Interactions. Retrieved from [Link]

-

Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Martin, A., et al. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Solubility and Polarity. Retrieved from [Link]

-

Int J Pharm Chem Anal. (n.d.). Solubility: An overview. Retrieved from [Link]

-

Perlovich, G.L., et al. (2020). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

RAPS. (2023). WHO seeks to align biowaiver policy with ICH guidelines. Retrieved from [Link]

-

Oprisiu, I., et al. (2021). Kinetic solubility: Experimental and machine-learning modeling perspectives. Request PDF. Retrieved from [Link]

-

Perlovich, G.L., et al. (2020). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Thermodynamic Solubility Testing Service. Retrieved from [Link]

-

The BMJ. (1943). SOLUBILITY OF SULPHONAMIDES. Retrieved from [Link]

-

Martínez, F., et al. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society. Retrieved from [Link]

-

Osorio, J.G., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. MDPI. Retrieved from [Link]

-

ResearchGate. (2018). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Procedure to determine the equilibrium solubility for the purpose of classification of an active pharmaceutical ingredient according to the Biopharmaceutics Classification System. Retrieved from [Link]

-

European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

-

Appchem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. appchemical.com [appchemical.com]

- 4. This compound | 387350-81-4 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Solubility Expressions and Mechanisms of Solute Solvent Interactions | Pharmaguideline [pharmaguideline.com]

- 9. Buy N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide | 387350-82-5 [smolecule.com]

- 10. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. bmj.com [bmj.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. researchgate.net [researchgate.net]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. Thermodynamic Solubility Testing Service - Creative Biolabs [creative-biolabs.com]

- 17. WHO seeks to align biowaiver policy with ICH guidelines | RAPS [raps.org]

- 18. mdpi.com [mdpi.com]

- 19. ema.europa.eu [ema.europa.eu]

- 20. researchgate.net [researchgate.net]

- 21. enamine.net [enamine.net]

An In-depth Technical Guide to the Crystal Structure Analysis of 4-chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 4-chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide. This document is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of small molecules. We will delve into the experimental design, data acquisition, structure solution, refinement, and interpretation, offering field-proven insights to ensure scientific rigor and data integrity.

Introduction: The Significance of Structural Elucidation

This compound and its analogs are of significant interest in medicinal chemistry. Compounds within this class have been investigated for a range of biological activities, including their potential as inhibitors of enzymes such as 11-β-hydroxysteroid dehydrogenase type 1 and JAK kinases, which are implicated in inflammatory and neurodegenerative diseases.[1] A related compound, 4-Chloro-N-cyclopropyl-N-(piperidin-4-yl)benzenesulphonamide, has been identified as a blocker of L-type calcium channels.[2] The precise three-dimensional arrangement of atoms within this molecule, which can only be definitively determined through single-crystal X-ray diffraction, is paramount for understanding its structure-activity relationship (SAR), optimizing its pharmacological profile, and designing next-generation therapeutics. This guide will walk through the critical steps of determining and analyzing this crucial structural information.

PART 1: Experimental Workflow: From Powder to Final Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands careful execution and a logical progression of techniques. The following workflow outlines the key stages, each of which will be detailed in subsequent sections.

Caption: A typical workflow for small molecule single-crystal X-ray diffraction analysis.

Section 1.1: Synthesis and Crystallization

The synthesis of this compound can be achieved through various synthetic routes, often involving the reaction of a substituted piperidine derivative with 4-chlorobenzenesulfonyl chloride.[2][3] For crystallographic studies, the purity of the compound is critical. The synthesized material should be purified by techniques such as column chromatography or recrystallization to remove any impurities that could hinder crystal growth.

Experimental Protocol: Single Crystal Growth

High-quality single crystals are the cornerstone of a successful diffraction experiment.[4] For a molecule like this compound, a systematic screening of crystallization conditions is recommended.

-

Solvent Selection: Begin by testing the solubility of the compound in a range of common laboratory solvents (e.g., acetone, acetonitrile, dichloromethane, ethanol, ethyl acetate, hexane, methanol, toluene).

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent or solvent mixture in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Vapor Diffusion:

-

Liquid-Vapor Diffusion: Place a concentrated solution of the compound in a small, open container inside a larger, sealed vessel containing a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

-

Solid-Vapor Diffusion: For highly volatile solids, a similar setup can be used where the solid compound is placed in the larger vessel and a solvent in which it is sparingly soluble is in the inner container.

-

-

Cooling: Slowly cool a saturated solution of the compound. This can be achieved by placing the solution in a refrigerator or by using a programmable cooling apparatus for more precise control.

Expert Insight: The choice of solvent is crucial. A solvent in which the compound has moderate solubility is often ideal. For slow evaporation, a solvent with a relatively low vapor pressure is preferred. For vapor diffusion, a combination of a good solvent and a miscible poor solvent is required.

Section 1.2: X-ray Diffraction Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions, with sharp edges and no visible defects) is obtained, it is mounted for data collection.[5][6]

Experimental Protocol: Crystal Mounting and Data Acquisition

-

Crystal Mounting: A selected crystal is carefully mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of cryoprotectant oil.[5][7] The goniometer head allows for precise orientation of the crystal in the X-ray beam.

-

Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer. These instruments consist of an X-ray source (commonly Mo Kα or Cu Kα radiation), a goniometer to rotate the crystal, and a detector to record the diffraction pattern.[6][7]

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.

-

Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (2θ). This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[7] A complete dataset, often a full sphere or hemisphere of reflections, is collected.[7]

PART 2: Structure Solution and Refinement

With the diffraction data collected, the next phase involves computational methods to solve and refine the crystal structure.[8]

Section 2.1: Data Processing and Structure Solution

The raw diffraction images are processed to extract the intensities of each reflection and to apply corrections for experimental factors such as absorption. The corrected data is then used to solve the "phase problem." In X-ray diffraction, only the intensities (which are proportional to the square of the structure factor amplitudes) are measured, while the phase information is lost.[9]

Methodologies for Structure Solution:

-

Direct Methods: These methods use statistical relationships between the intensities of the reflections to directly determine the phases. For small molecules like the one , this is the most common and successful approach.[9]

-

Patterson Methods: This technique is particularly useful if the structure contains a heavy atom, as the vectors between heavy atoms can be determined from a Patterson map, which in turn can be used to phase the remaining reflections.[9]

Section 2.2: Structure Refinement

Once an initial model of the structure is obtained, it is refined to improve the agreement between the observed data and the calculated data from the model.[9]

Experimental Protocol: Least-Squares Refinement

-

Model Building: The initial electron density map, calculated using the solved phases, is used to build an atomic model of the molecule.

-

Least-Squares Minimization: The positions of the atoms, their displacement parameters (describing thermal motion), and other parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes. This is typically done using a least-squares algorithm.[9]

-

Difference Fourier Maps: After each round of refinement, a difference Fourier map is calculated. This map shows regions where the model has too much or too little electron density, guiding the placement of missing atoms (like hydrogens) or the correction of atomic positions.

-

Hydrogen Atom Placement: Hydrogen atoms are often located in the difference Fourier map or placed in geometrically calculated positions and refined using a riding model.

-

Anisotropic Refinement: For non-hydrogen atoms, anisotropic displacement parameters (ADPs) are typically refined, which model the thermal motion of the atom as an ellipsoid rather than a sphere.

-

Convergence: The refinement process is iterated until the model converges, meaning that further adjustments do not significantly improve the fit to the data.

Trustworthiness and Self-Validation: A key aspect of a reliable structure determination is the use of appropriate refinement strategies and validation tools. The refinement should be chemically sensible, with reasonable bond lengths, bond angles, and thermal parameters.

PART 3: Data Analysis and Interpretation

The final stage is the analysis and interpretation of the refined crystal structure. This involves examining the molecular geometry, intermolecular interactions, and the overall packing of the molecules in the crystal lattice.

Section 3.1: Crystallographic Data Summary

The results of the crystal structure determination are summarized in a standardized format. The following table provides an example of the crystallographic data that would be reported for this compound, based on typical values for similar structures.[10][11][12][13]

| Parameter | Example Value |

| Chemical Formula | C₁₄H₁₉ClN₂O₂S |

| Formula Weight | 314.83 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.542(3) |

| b (Å) | 15.211(5) |

| c (Å) | 9.876(2) |

| β (°) | 105.34(1) |

| Volume (ų) | 1526.8(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.370 |

| Absorption Coefficient (mm⁻¹) | 0.42 |

| F(000) | 664 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| 2θ range for data collection (°) | 4.0 to 55.0 |

| Index ranges | -13 ≤ h ≤ 13, -19 ≤ k ≤ 19, -12 ≤ l ≤ 12 |

| Reflections collected | 15890 |

| Independent reflections | 3498 [R(int) = 0.035] |

| Data / restraints / parameters | 3498 / 0 / 181 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.048, wR₂ = 0.125 |

| R indices (all data) | R₁ = 0.062, wR₂ = 0.138 |

| Largest diff. peak and hole (e.Å⁻³) | 0.35 and -0.28 |

Section 3.2: Molecular Geometry and Conformation

The refined structure provides precise measurements of bond lengths, bond angles, and torsion angles. For this compound, key structural features to analyze include:

-

Piperidine Ring Conformation: The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for this six-membered ring.[14]

-

Sulfonamide Geometry: The geometry around the sulfur atom of the sulfonamide group will be approximately tetrahedral. The torsion angle between the chlorophenyl ring and the piperidine ring around the S-N bond is a critical conformational parameter.

-

Relative Orientation of Moieties: The dihedral angles between the planes of the chlorophenyl ring, the cyclopropyl group, and the mean plane of the piperidine ring define the overall shape of the molecule.

Section 3.3: Supramolecular Structure and Intermolecular Interactions

In the solid state, molecules are held together by a network of intermolecular interactions. A thorough analysis of these interactions is essential for understanding the crystal packing and can provide insights into the physical properties of the material.

Caption: A schematic of potential intermolecular interactions in the crystal lattice.

For the title compound, potential intermolecular interactions to investigate include:

-

Hydrogen Bonds: Although there are no classical hydrogen bond donors like O-H or N-H, weaker C-H···O hydrogen bonds may be present, involving the oxygen atoms of the sulfonamide group as acceptors.

-

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with electronegative atoms like oxygen on neighboring molecules.

-

van der Waals Forces: These non-specific interactions contribute significantly to the overall crystal packing.

PART 4: Software and Computational Tools

A variety of software packages are available for the analysis of single-crystal X-ray diffraction data. Many of these are integrated suites that cover the entire workflow from data processing to publication-ready graphics.

-

Data Collection and Processing: Software provided by the diffractometer manufacturer (e.g., Bruker's APEX suite, Rigaku's CrystalClear) is typically used for data collection and initial processing.

-

Structure Solution and Refinement:

-

SHELX: A widely used set of programs for structure solution (SHELXS) and refinement (SHELXL).[15]

-

Olex2: A popular graphical user interface that integrates various structure solution and refinement programs, including SHELX.[16]

-

CRYSTALS: A comprehensive software package for single-crystal X-ray structure refinement and analysis.[15]

-

-

Visualization and Analysis:

-

Mercury: A powerful tool for visualizing crystal structures and analyzing intermolecular interactions, distributed by the Cambridge Crystallographic Data Centre (CCDC).[17]

-

PLATON: A versatile program for a multitude of crystallographic calculations and analyses.[15]

-

CrystalMaker: A program for building, displaying, and manipulating crystal and molecular structures.[18]

-

Computational Chemistry Integration: Advanced refinement methods that incorporate quantum mechanical calculations can provide a more accurate description of the electron density distribution and chemical bonding than the standard independent atom model.[16]

Conclusion

The crystal structure analysis of this compound provides invaluable information for understanding its chemical properties and biological activity. A meticulously executed single-crystal X-ray diffraction experiment, coupled with robust data analysis and structure refinement, yields a precise three-dimensional model of the molecule. This structural blueprint is fundamental for rational drug design, enabling the optimization of lead compounds and the development of novel therapeutics. The methodologies and insights presented in this guide provide a framework for obtaining high-quality, reliable crystallographic data for this and other small molecules of pharmaceutical interest.

References

-

Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics - PMC. (2018). PubMed Central. [Link]

-

CrystalMaker Software: Crystal & Molecular Structures Modelling and Diffraction. (n.d.). CrystalMaker Software Limited. [Link]

-

Crystallography Software - RCSB PDB. (2023). RCSB PDB. [Link]

-

CRYSTALS - Chemical Crystallography. (n.d.). University of Oxford. [Link]

-

What are the freely available crystal-structure visualization softwares? (2020). Matter Modeling Stack Exchange. [Link]

-

Single-Crystal X-Ray Diffraction Overview. (n.d.). Scribd. [Link]

-

Refinement method uses quantum calculations to detail intricacies in crystal structures. (2020). Chemistry World. [Link]

-

Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. (n.d.). Stanford University. [Link]

-

Single Crystal X-ray Diffraction. (n.d.). University of York. [Link]

-

Single-crystal X-ray Diffraction. (2007). SERC - Carleton College. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Stanford Materials. [Link]

-

Crystal Structure Determination & Refinement. (n.d.). Mathematical Crystallography Class Notes. [Link]

-

4-Chloro-N-(2-chlorophenyl)benzenesulfonamide. (n.d.). National Center for Biotechnology Information. [Link]

-

4-Chloro-N-(3-chlorophenyl)benzenesulfonamide. (n.d.). National Center for Biotechnology Information. [Link]

-

4-Chloro-N-(2-chlorophenyl)-2-methylbenzenesulfonamide. (n.d.). National Center for Biotechnology Information. [Link]

-

Crystal structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate. (n.d.). National Center for Biotechnology Information. [Link]

-

Crystal structure of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis, Characterization and Crystal Structure Studies of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol. (2025). ResearchGate. [Link]

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry. [Link]

-

Crystal structure of 4-chloro-N-{[1-(4-chloro-benzo-yl)piperidin-4-yl]meth-yl}benzamide monohydrate. (2014). PubMed. [Link]

Sources

- 1. This compound | 387350-81-4 [chemicalbook.com]

- 2. Buy N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide | 387350-82-5 [smolecule.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 5. scribd.com [scribd.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fiveable.me [fiveable.me]

- 10. 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Chloro-N-(3-chlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Chloro-N-(2-chlorophenyl)-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Crystal structure of 4-chloro-N-{[1-(4-chloro-benzo-yl)piperidin-4-yl]meth-yl}benzamide monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 16. Refinement method uses quantum calculations to detail intricacies in crystal structures | Research | Chemistry World [chemistryworld.com]

- 17. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 18. CrystalMaker Software: Crystal & Molecular Structures Modelling and Diffraction [crystalmaker.com]

Spectroscopic Characterization of 4-chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide: A Technical Guide

Introduction

4-chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry.[1][2] Its chemical structure combines a 4-chlorobenzenesulfonyl group with a cyclopropylamine and a piperidine ring, suggesting a complex and unique spectroscopic profile.[3] Accurate structural elucidation and purity assessment are critical for any research and development involving this compound. This guide provides a detailed analysis of the expected spectroscopic data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, offering insights into the interpretation of its key features. The protocols described herein represent standard methodologies for acquiring high-quality spectroscopic data for this and similar organic molecules.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the connectivity of atoms and the numbering scheme used for spectral assignments in this guide.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable solvent like CDCl₃ would exhibit distinct signals for the aromatic, piperidine, and cyclopropyl protons.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.75 - 7.65 | Doublet | 2H | Ar-H (ortho to SO₂) |

| 7.55 - 7.45 | Doublet | 2H | Ar-H (ortho to Cl) |

| 3.80 - 3.70 | Multiplet | 1H | N-CH (piperidine) |

| 3.00 - 2.90 | Multiplet | 2H | N-CH₂ (piperidine, axial) |

| 2.70 - 2.60 | Multiplet | 2H | N-CH₂ (piperidine, equatorial) |

| 2.30 - 2.20 | Multiplet | 1H | N-CH (cyclopropyl) |

| 1.90 - 1.80 | Multiplet | 2H | CH₂ (piperidine, axial) |

| 1.70 - 1.60 | Multiplet | 2H | CH₂ (piperidine, equatorial) |

| 0.80 - 0.70 | Multiplet | 2H | CH₂ (cyclopropyl) |

| 0.60 - 0.50 | Multiplet | 2H | CH₂ (cyclopropyl) |

| ~1.5 (broad) | Singlet | 1H | NH (piperidine) |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region: The 4-chlorobenzenesulfonyl group will show two doublets in the aromatic region (δ 7.0-8.0 ppm). The protons ortho to the electron-withdrawing sulfonyl group are expected to be deshielded and appear at a higher chemical shift (around 7.7 ppm) compared to the protons ortho to the chlorine atom (around 7.5 ppm), consistent with data from similar sulfonamides.[4]

-

Piperidine Ring: The protons on the piperidine ring will exhibit complex splitting patterns due to axial and equatorial positions and coupling with each other. The methine proton at the C4 position, attached to the sulfonamide nitrogen, is expected to be a multiplet around 3.7-3.8 ppm. The methylene protons adjacent to the nitrogen will likely appear as two distinct multiplets due to their different chemical environments.

-

Cyclopropyl Group: The cyclopropyl protons will appear in the upfield region (δ 0.5-2.5 ppm). The methine proton attached to the nitrogen will be a multiplet around 2.2-2.3 ppm. The methylene protons of the cyclopropyl ring will likely show complex splitting patterns due to geminal and vicinal coupling.

-

NH Proton: The piperidine NH proton is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃ at 7.26 ppm) as an internal standard.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in this compound.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | Ar-C (ipso to SO₂) |

| ~138 | Ar-C (ipso to Cl) |

| ~129 | Ar-CH (ortho to SO₂) |

| ~128 | Ar-CH (ortho to Cl) |

| ~60 | N-CH (piperidine) |

| ~45 | N-CH₂ (piperidine) |

| ~35 | N-CH (cyclopropyl) |

| ~30 | CH₂ (piperidine) |

| ~10 | CH₂ (cyclopropyl) |

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Carbons: The aromatic region will show four signals for the six carbons due to the symmetry of the 4-chlorophenyl group. The ipso-carbons attached to the sulfonyl group and the chlorine atom will have the highest chemical shifts in this region.

-

Piperidine Carbons: The piperidine ring will exhibit three distinct signals: the methine carbon attached to the nitrogen (C4), the methylene carbons adjacent to the nitrogen (C2 and C6), and the other methylene carbons (C3 and C5).

-

Cyclopropyl Carbons: The cyclopropyl group will show two signals: one for the methine carbon attached to the nitrogen and another for the two equivalent methylene carbons.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a 100 MHz or higher frequency NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, with chemical shifts referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide, aromatic, and amine functional groups.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3200 | Medium, broad | N-H stretch (piperidine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1350 - 1320 | Strong | Asymmetric SO₂ stretch |

| 1170 - 1150 | Strong | Symmetric SO₂ stretch |

| 1600 - 1450 | Medium | Aromatic C=C stretch |

| 850 - 800 | Strong | p-disubstituted benzene C-H bend |

| 750 - 700 | Strong | C-Cl stretch |

Interpretation of the IR Spectrum

-

Sulfonamide Group: The most characteristic peaks will be the strong absorptions for the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found around 1350-1320 cm⁻¹ and 1170-1150 cm⁻¹, respectively.[5]

-

N-H Stretch: A broad band in the region of 3300-3200 cm⁻¹ is expected for the N-H stretching vibration of the secondary amine in the piperidine ring.

-

C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and cyclopropyl groups will be observed below 3000 cm⁻¹.

-

Aromatic Ring: Aromatic C=C stretching vibrations will be visible in the 1600-1450 cm⁻¹ region. A strong out-of-plane C-H bending vibration around 850-800 cm⁻¹ will be indicative of the 1,4-disubstitution pattern of the benzene ring.

-

C-Cl Stretch: A strong absorption corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 750-700 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₄H₁₉ClN₂O₂S) is 314.83 g/mol .[3] The mass spectrum should show a molecular ion peak (or a protonated molecule [M+H]⁺ in ESI) at m/z 315. A characteristic isotopic pattern for one chlorine atom ([M]⁺:[M+2]⁺ ratio of approximately 3:1) should be observed.

-

Key Fragmentation Pathways:

Caption: Predicted key fragmentation pathways for this compound in mass spectrometry.

Interpretation of the Mass Spectrum

-

The fragmentation will likely involve the cleavage of the S-N bond, leading to the formation of the stable 4-chlorobenzenesulfonyl cation (m/z 175/177).

-

Loss of the cyclopropyl group (41 Da) from the molecular ion is another probable fragmentation pathway.

-

Cleavage of the N-piperidine bond could also occur, leading to fragments corresponding to the piperidine and cyclopropyl-substituted nitrogen moieties.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak and major fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, serve as a valuable reference for researchers and scientists involved in the synthesis, characterization, and quality control of this compound. The provided experimental protocols outline standard procedures for obtaining high-quality spectroscopic data. While the presented data is predictive, it is grounded in the established principles of spectroscopy and supported by data from structurally related compounds. Experimental verification is recommended for definitive structural confirmation.

References

- The Royal Society of Chemistry. (n.d.). Supporting information.

- ChemicalBook. (2023, April 23). This compound | 387350-81-4.